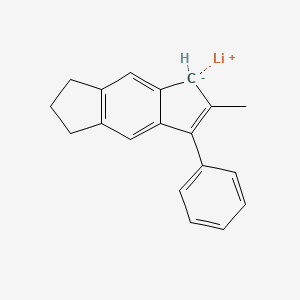
1,1'-Bis-bocamino-ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-Bis-bocamino-ferrocene (BBF) is a synthetic compound composed of two ferrocene moieties linked by a bocamino group. It is a stable organic compound with a relatively low melting point, making it an ideal material for laboratory experiments. BBF has a wide range of applications in scientific research, including its use as a precursor for other compounds and as a catalyst for chemical reactions. It is also used in biochemistry and physiology research, as it is known to interact with various biological systems.
Scientific Research Applications
1,1'-Bis-bocamino-ferrocene has a wide range of applications in scientific research. It has been used as a precursor for other compounds, such as ferrocene-containing polymers and polymers containing other ferrocene moieties. It has also been used as a catalyst for chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In addition, this compound has been used in biochemistry and physiology research, as it is known to interact with various biological systems.
Mechanism of Action
The mechanism of action of 1,1'-Bis-bocamino-ferrocene is not fully understood. However, it is believed that the ferrocene moieties of this compound interact with biological systems through electron transfer and redox reactions. The bocamino group of this compound is thought to interact with biological systems through hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to interact with various biological systems, including enzymes, proteins, and DNA. It has been found to have antioxidant and anti-inflammatory effects, as well as to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics.
Advantages and Limitations for Lab Experiments
1,1'-Bis-bocamino-ferrocene has several advantages for laboratory experiments. It is a stable organic compound with a relatively low melting point, making it an ideal material for laboratory experiments. It is also a cost-effective material, as it can be synthesized in a two-step process. However, there are also some limitations to consider when using this compound for laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, its mechanism of action is not fully understood, and its biochemical and physiological effects are still being studied.
Future Directions
There are several future directions for research on 1,1'-Bis-bocamino-ferrocene. One possible direction is to further investigate its mechanism of action and biochemical and physiological effects. Another possible direction is to explore its potential applications in drug delivery, as it is known to interact with various biological systems. Additionally, further research could be done on its synthesis method, in order to make it even more cost-effective and efficient. Finally, further research could be done to explore its potential applications in other areas of scientific research, such as materials science and nanotechnology.
Synthesis Methods
1,1'-Bis-bocamino-ferrocene can be synthesized in a two-step process. The first step involves the reaction of ferrocene and bocamino-benzaldehyde in the presence of a catalytic amount of a strong base such as sodium hydride. The second step involves the reaction of the resulting product with a second equivalent of ferrocene in the presence of a catalytic amount of a strong base such as sodium hydride. This method has been found to be efficient and cost-effective for the synthesis of this compound.
properties
IUPAC Name |
tert-butyl N-cyclopenta-2,4-dien-1-ylcarbamate;tert-butyl N-cyclopentylcarbamate;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14NO2.Fe/c2*1-10(2,3)13-9(12)11-8-6-4-5-7-8;/h2*4-7H,1-3H3,(H,11,12);/q-5;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOWRKORHNMDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N[C-]1[CH-][CH-][CH-][CH-]1.CC(C)(C)OC(=O)N[C-]1C=CC=C1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FeN2O4-6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

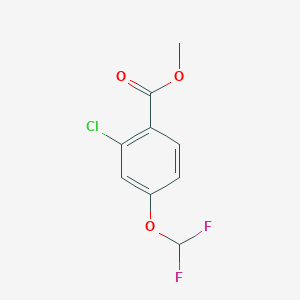
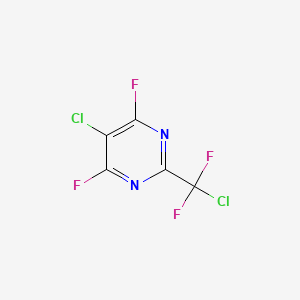
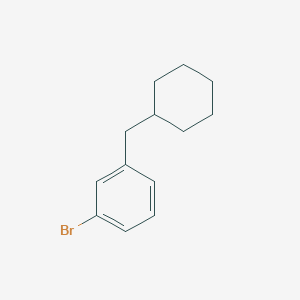
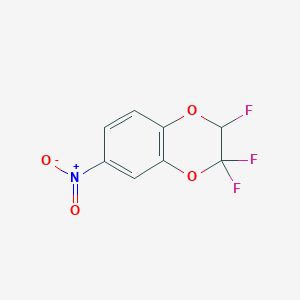
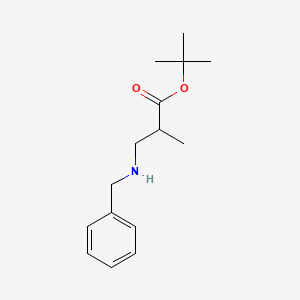
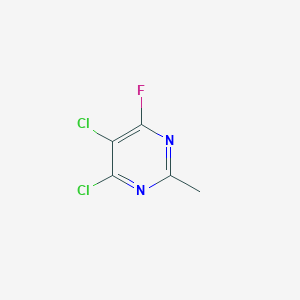

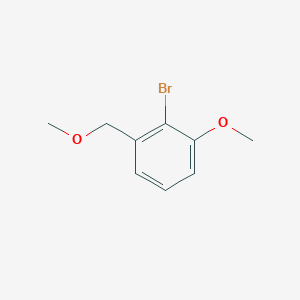
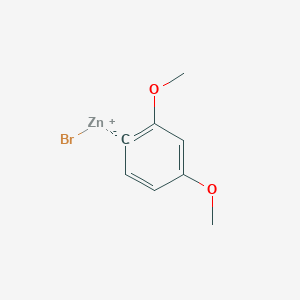
![1-[(4-Bromo-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6361333.png)

